![molecular formula C20H22N4O5S B2995976 Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-98-0](/img/structure/B2995976.png)

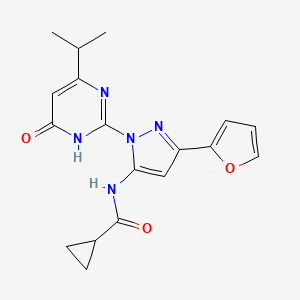

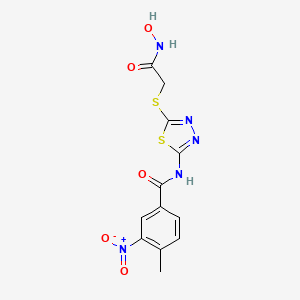

Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with p-nitroacetophenone and a few drops of triethylamine in 1,4-dioxane . The mixture is heated under reflux for 5 hours, then cooled and poured into ice-water, filtered off, dried, and recrystallized from 1,4-dioxane .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrano[2,3-d]pyrimidine-2,4-dione core, which is a bicyclic system containing a pyrimidine ring fused with a pyran ring .Chemical Reactions Analysis

The compound is part of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues synthesized as potential inhibitors against PARP-1 . PARP-1 is a DNA-binding protein involved in DNA repair damage. Inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .Applications De Recherche Scientifique

Synthesis and Properties

Researchers have studied the synthesis and properties of derivatives of 2-alkylthio-4-oxo-3,4-(and -1,4)-dihydropyrido-[2,3-d]pyrimidine-5- and -6-carboxylic acids, demonstrating the pharmacological activity of some obtained compounds (Śladowska et al., 1990). This research showcases the potential for developing novel compounds with diverse biological activities through the manipulation of their chemical structures.

Antimicrobial Activity

A study on the antimicrobial activity of 3-methyl-5-isopropyl (or ethyl) 6-methyl-4-nitrophenyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives highlighted that prokaryotes (bacteria) were more sensitive to these compounds than eukaryotes (filamentous fungi). Derivatives showed significant antibacterial activity, with one derivative in particular exhibiting strong inhibition against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli (Olejníková et al., 2014). This indicates the potential of these compounds in developing new antibacterial agents.

Structure-Activity Relationships

The study of structure-activity relationships in antimitotic agents involving pyridine derivatives demonstrated the crucial role of chemical structure in determining the biological activity of these compounds. Adjustments to the molecular structure can significantly impact their effectiveness as antimitotic agents, which are important in cancer treatment (Temple et al., 1992).

Biological Evaluation of Derivatives

Novel derivatives of thio-1,4-dihydropyrimidine-5-carboxylate have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds exhibited potent anti-inflammatory activity in animal models, highlighting the potential for therapeutic applications in treating inflammation and oxidative stress (Lavanya et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

propan-2-yl 2-ethylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-5-30-20-22-17-16(18(25)23-20)15(12-6-8-13(9-7-12)24(27)28)14(11(4)21-17)19(26)29-10(2)3/h6-10,15H,5H2,1-4H3,(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMXVZDGMDLILD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2995893.png)

![7-Fluoro-3-[[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2995902.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2995906.png)

![2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid](/img/structure/B2995908.png)

![N'-(5-nitrobenzo[b]thiophene-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2995909.png)

![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2995910.png)

![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)